2,6-Diaminopurine nucleotide
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Overview
Description
2,6-Diaminopurine nucleotide is a compound that serves as an analogue of adenine. It can be incorporated into nucleic acids by polymerases in place of adenine monophosphate. This compound pairs with thymidine (or uracil) through three hydrogen bonds, adding stability to the double helix structure of DNA or RNA .
Preparation Methods
The synthesis of 2,6-diaminopurine nucleotide typically involves halogenated purines such as 6-chloro-2-amino-purine or 2,6-dichloropurine. These methods often require multiple synthetic steps due to the different reactivities of the two amines, making protection and deprotection strategies challenging .
Chemical Reactions Analysis
2,6-Diaminopurine nucleotide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in aromatic nucleophilic substitution reactions, particularly with fluorine.
Hydrogen Bonding: It forms three hydrogen bonds with thymidine or uracil, enhancing duplex stability.
Photochemical Reactions: Under UV irradiation, the base-pairing of 2,6-diaminopurine with uracil can lead to photochemical degradation.
Common reagents used in these reactions include aqueous ammonia or amines for substitution reactions . Major products formed include stable DNA or RNA duplexes with enhanced stability due to the additional hydrogen bonds .
Scientific Research Applications
2,6-Diaminopurine nucleotide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2,6-diaminopurine nucleotide involves its incorporation into nucleic acids, where it pairs with thymidine or uracil through three hydrogen bonds. This pairing adds considerable stability to the double helix and affects the local flexibility of DNA . The compound can also block access to the minor groove of DNA, affecting interactions with small molecules such as antibiotics and anticancer drugs .
Comparison with Similar Compounds
2,6-Diaminopurine nucleotide is similar to other purine analogues such as adenine and guanine. its ability to form three hydrogen bonds with thymidine or uracil makes it unique. This additional hydrogen bond enhances the stability of nucleic acid duplexes compared to adenine-thymidine pairs . Similar compounds include:
Adenine: Pairs with thymidine through two hydrogen bonds.
Guanine: Pairs with cytosine through three hydrogen bonds.
Inosine: Can pair with multiple bases but does not form as stable duplexes as 2,6-diaminopurine.
Properties
CAS No. |
4546-60-5 |
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Molecular Formula |
C10H15N6O6P |
Molecular Weight |
346.24 g/mol |
IUPAC Name |
[(2R,3S,5R)-5-(2,6-diaminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H15N6O6P/c11-8-7-9(15-10(12)14-8)16(3-13-7)6-1-4(17)5(22-6)2-21-23(18,19)20/h3-6,17H,1-2H2,(H2,18,19,20)(H4,11,12,14,15)/t4-,5+,6+/m0/s1 |
InChI Key |
RZZBUMCFKOLHEH-KVQBGUIXSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=C(N=C32)N)N)COP(=O)(O)O)O |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=C(N=C32)N)N)COP(=O)(O)O)O |
Origin of Product |
United States |
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